molecular formula C40H45N3O6 B13351239 (S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide

(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide

Cat. No.: B13351239
M. Wt: 663.8 g/mol
InChI Key: GSZQNUFPKJVERP-BHRDRLSISA-N
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Description

(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers studying stereochemistry and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide typically involves multiple steps, each requiring precise control of reaction conditions to ensure the desired stereochemistry is achieved. Common synthetic routes may include:

    Formation of the Epoxide Ring: The synthesis begins with the formation of the epoxide ring through an epoxidation reaction, often using reagents such as m-chloroperoxybenzoic acid (mCPBA) under controlled temperature conditions.

    Amide Bond Formation: The next step involves the formation of the amide bond through a coupling reaction between an amine and a carboxylic acid derivative, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Chiral Center Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s complex structure and multiple chiral centers make it a valuable candidate for drug design and development, particularly in the study of stereochemistry and its effects on biological activity.

    Pharmacology: Researchers may investigate the compound’s potential as a therapeutic agent, exploring its interactions with various biological targets and its pharmacokinetic properties.

    Materials Science: The compound’s unique structural features could be utilized in the development of novel materials with specific properties, such as chirality-induced optical activity.

Mechanism of Action

The mechanism of action of (S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide
  • **(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide

Uniqueness

The uniqueness of (S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide lies in its intricate structure, which includes multiple chiral centers and functional groups This complexity allows for a high degree of selectivity in its interactions with biological targets, making it a valuable compound for research in medicinal chemistry and pharmacology

Properties

Molecular Formula

C40H45N3O6

Molecular Weight

663.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[(2-naphthalen-2-ylacetyl)amino]propanoyl]amino]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C40H45N3O6/c1-26(2)20-33(37(45)40(3)25-49-40)42-39(47)35(22-27-10-6-5-7-11-27)43-38(46)34(23-28-15-18-32(48-4)19-16-28)41-36(44)24-29-14-17-30-12-8-9-13-31(30)21-29/h5-19,21,26,33-35H,20,22-25H2,1-4H3,(H,41,44)(H,42,47)(H,43,46)/t33-,34-,35-,40+/m0/s1

InChI Key

GSZQNUFPKJVERP-BHRDRLSISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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